molecular formula C9H11NO2 B096927 Methyl 3-amino-4-methylbenzoate CAS No. 18595-18-1

Methyl 3-amino-4-methylbenzoate

Cat. No. B096927
CAS RN: 18595-18-1
M. Wt: 165.19 g/mol
InChI Key: YEPWCJHMSVABPQ-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-methylbenzoate is a compound that is structurally related to various benzoate esters, which are often used in pharmaceuticals and as intermediates in chemical syntheses. While the provided papers do not directly discuss methyl 3-amino-4-methylbenzoate, they do provide insights into similar compounds that can help infer the properties and reactivity of the target molecule.

Synthesis Analysis

The synthesis of related compounds, such as 4-amino-3-nitrobenzoic acid methyl ester, involves Fischer esterification, which is a straightforward process that can be completed within a short time frame and can yield a workable product after just one hour . Another related compound, methyl 3-methyl-4-[(1-oxobuthyl)amino]-5-nitrobenzoate, was synthesized from 3-methyl-4-nitrobenzoic acid through a series of reactions including esterification, catalytic hydrogenation, acylamination, and nitration . These methods could potentially be adapted for the synthesis of methyl 3-amino-4-methylbenzoate.

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as single crystal X-ray diffraction. For instance, the structure of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea was confirmed by spectroscopic data and elemental analyses, and its crystal structure was determined . The molecular structure of methyl 4-isonicotinamidobenzoate monohydrate was also elucidated, revealing a relatively planar configuration . These studies suggest that detailed molecular structure analysis of methyl 3-amino-4-methylbenzoate could be achieved using similar methods.

Chemical Reactions Analysis

The chemical reactivity of benzoate esters can be complex, as demonstrated by the formation of hydrogen-bonded sheets and chains in compounds like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate . The presence of amino and nitro groups can lead to polarized molecular-electronic structures, which influence the way molecules interact and bond with each other . These insights into the reactivity of structurally related compounds can help predict the chemical behavior of methyl 3-amino-4-methylbenzoate in various reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoate esters can be inferred from studies on similar compounds. For example, methyl 4-hydroxybenzoate, also known as methyl paraben, has been analyzed for its intermolecular interactions and crystal packing using Hirshfeld surface analysis . Computational calculations using methods like Hartree Fock (HF) and Density Functional Theory (DFT) have been employed to correlate experimental spectra with computed vibrational spectra, providing insights into the molecule's pharmaceutical activity . These approaches could be applied to methyl 3-amino-4-methylbenzoate to determine its physical and chemical properties.

Scientific Research Applications

Synthesis in Organic Chemistry

Methyl 3-amino-4-methylbenzoate is involved in various synthesis processes in organic chemistry. For instance, it plays a role in the Fischer esterification reaction, which is an essential experiment in introductory organic chemistry courses. This reaction leads to the synthesis of compounds like 4-amino-3-nitrobenzoic acid methyl ester, characterized by color change and monitored using spectroscopy techniques (Kam, Levonis, & Schweiker, 2020).

Hydrogen Bonding and Crystal Structures

The compound is also significant in the study of hydrogen bonding and supramolecular associations. Research involving the crystal structures of proton-transfer complexes, including methyl 3-amino-4-methylbenzoate, demonstrates its role in forming organic salts with various noncovalent interactions, contributing to complex supramolecular architectures (Khalib et al., 2014).

Material Science and Polymer Chemistry

In material science and polymer chemistry, methyl 3-amino-4-methylbenzoate derivatives are used in synthesizing water-soluble poly(m-benzamide)s. These polymers exhibit properties like lower critical solution temperature (LCST) in water, making them useful in various applications, including in the biomedical field (Sugi, Ohishi, Yokoyama, & Yokozawa, 2006).

Fluorescent Sensors

The compound is utilized in the development of fluorescent sensors. For example, derivatives of methyl 3-amino-4-methylbenzoate have been synthesized for detecting metal ions like Al3+ in biological systems. These sensors have applications in bio-imaging and environmental monitoring (Ye et al., 2014).

Corrosion Inhibition

Methyl 3-amino-4-methylbenzoate derivatives are also used in corrosion inhibition. Studies on the synergistic interaction of these derivatives have shown enhanced corrosion protection in various environments, which is essential in material preservation and maintenance (Shainy, Ammal, & Joseph, 2017).

Chemical Reactions and Synthesis

Additionally, the compound is involved in various chemical reactions and synthetic processes. For example, it is used in the synthesis of important intermediates and derivatives that have potential applications in pharmaceuticals and organic chemistry (Ren Li-jun, 2008).

Medicinal Chemistry

In medicinal chemistry, derivatives of methyl 3-amino-4-methylbenzoate are synthesized for potential biological activities. This includes the study of compounds for their diuretic properties, which can have implications in drug development (Kravchenko, 2018).

Solubility Studies

Research on the solubility of derivatives like 2-amino-3-methylbenzoic acid in various solvents is crucial for understanding their purification processes. This has applications in pharmaceutical and chemical industries (Zhu et al., 2019).

Safety And Hazards

Methyl 3-amino-4-methylbenzoate should be handled with care. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools. It is also recommended to prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

methyl 3-amino-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11NO2/c1-6-3-4-7(5-8(6)10)9(11)12-2/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPWCJHMSVABPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90320269
Record name Methyl 3-amino-4-methylbenzoate
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-4-methylbenzoate

CAS RN

18595-18-1
Record name Benzoic acid, 3-amino-4-methyl-, methyl ester
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Record name Methyl 3-amino-4-methylbenzoate
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Record name Methyl 3-amino-4-methylbenzoate
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Record name Methyl 3-amino-4-methylbenzoate
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Record name METHYL 3-AMINO-4-METHYLBENZOATE
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Synthesis routes and methods I

Procedure details

The ester from above (29.37 g, 150 mmol) was added to a 2L Parr hydrogenation flask and dissolved in anhydrous MeOH (200 mL) plus EtOAc (25 mL). The solution was then treated with 10% Pd/C (2.25 g, 50% wet) and fitted to a hydrogenator apparatus. After purging the flask 3 times with hydrogen gas, the mixture was shaken for 1 hour at 30 psi. The flask was then removed, and filtered through a celite pad washing with MeOH. The solvent was then removed under reduced pressure to afford 3-amino-4-methyl-benzoic acid methyl ester as a white solid (25.0 g, 100%). 1H NMR (CDCl3) δ 2.21 (s, 3H), 3.70 (br s, 2H, NH2), 3.88 (s, 3H), 7.10 (d, 1H, J=7.5 Hz), 7.35 (s, 1H), 7.37 (d, 1H, J=8.4 Hz).
Name
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Reaction Step One
[Compound]
Name
2L
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
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solvent
Reaction Step Three
Name
Quantity
2.25 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

The ester from above (29.37 g, 150 mmol) was added to a 2 L Parr hydrogenation flask and dissolved in anhydrous MeOH (200 mL) plus EtOAc (25 mL). The solution was then treated with 10% Pd/C (2.25 g, 50% wet) and fitted to a hydrogenator apparatus. After purging the flask 3 times with hydrogen gas, the mixture was shaken for 1 hour at 30 psi. The flask was then removed, and filtered through a celite pad washing with MeOH. The solvent was then removed under reduced pressure to afford 3-amino-4-methyl-benzoic acid methyl ester as a white solid (25.0 g, 100%). 1H NMR(CDCl3) δ 2.21 (s, 3H), 3.70 (br s, 2H, NH2), 3.88 (s, 3H), 7.10 (d, 1H, J=7.5 Hz), 7.35 (s, 1H), 7.37 (d, 1H, J=8.4 Hz).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
2.25 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-amino-4-methylbenzoate
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Reactant of Route 6
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Citations

For This Compound
58
Citations
RK Puppala, N Subbaiah… - Separation Science …, 2022 - Wiley Online Library
… quantification (0.5 ppm) of genotoxic impurities Methyl 3-amino-4-methylbenzoate, 3-amino-4-… The correlation coefficient was observed as 0.9997 for Methyl 3-amino-4-methylbenzoate …
AP Han, L Li - Main Group Chemistry, 2021 - content.iospress.com
… The new heterocyclic compound 4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) benzoic acid (1) designed utilizing methyl 3-amino-4-methylbenzoate (2) as a starting material was …
Number of citations: 2 content.iospress.com
Y Bingöl Alpaslan, H Gökce, M Macit… - Journal of the …, 2021 - Wiley Online Library
… To this solution, methyl–3–amino–4–methylbenzoate (2) (33.04 mg, 0.2 mmol) was added and resulting solution was refluxed at 78C for 6 hr. After completion of the reaction (monitored …
Number of citations: 0 onlinelibrary.wiley.com
D Kwiatek, M Kubicki, P Barczyński, S Lis… - Journal of Molecular …, 2017 - Elsevier
… article we present structural and spectroscopic studies on four novel amides of methyl 2-amino-3-methylbenzoate, methyl 3-amino-2-methylbenzoate, methyl 3-amino-4-methylbenzoate …
Number of citations: 6 www.sciencedirect.com
CAL Mahaffy, J Hamilton - … and Reactivity in Inorganic and Metal …, 1987 - Taylor & Francis
… the N-ethyl-2-methylaniline from Pfaltr and Bauer, the 3,5-diaminobenzotrifluoride from Alfa Products, the methyl 3-amino-4-methylbenzoate and 4-p-butylaniline from Lancaster …
Number of citations: 13 www.tandfonline.com
Z Yang, Y Ai, S Wan, Z Yang, H Li, Z Li, C Huang… - Bioorganic & Medicinal …, 2022 - Elsevier
… Subsequent reaction of 2 with methyl 3-amino-4-methylbenzoate via Buchwald–Hartwig amination, followed by hydrolytic reactions with NaOH, yielded intermediate 4. On the other …
Number of citations: 1 www.sciencedirect.com
S Terentjeva, D Muceniece, V Lūsis - researchgate.net
… methyl 3-amino-4-methylbenzoate hydrochloride (6.0 g, 30 mmol) and cyanamide (1.9 g, 45 mmol) was heated until melting at ~110 ºC and then stirred at 135−140 ºC for 4 h. The melt …
Number of citations: 0 www.researchgate.net
DS NOYCE, LJ DOLBY - The Journal of Organic Chemistry, 1961 - ACS Publications
The synthesis of a series of 4-alky 1-3-hydroxycyclohexanecarboxylicacids has been carried out. The all cis isomers have been characterized, as well as the corresponding lactones.¿ …
Number of citations: 6 pubs.acs.org
S Kubik, R Goddard - European Journal of Organic Chemistry, 2001 - Wiley Online Library
… Benzyl 3-amino-4-(methoxymethyl)benzoate was obtained from the Boc-protected methyl 3-amino-4-methylbenzoate by a sequence of NBS bromination, nucleophilic substitution of the …
E Ghazy, T Heimburg, J Lancelot, P Zeyen… - European Journal of …, 2021 - Elsevier
… The resulting ester was hydrolyzed using method F to afford 3-(benzyloxy)benzoic acid 16a, which was coupled with methyl 3-amino-4-methylbenzoate 2e using method B. The resulted …
Number of citations: 6 www.sciencedirect.com

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